molecular formula C13H11ClNNaO2 B1595485 1-Benzyl-3-carboxylatopyridinium sodium chloride CAS No. 68133-60-8

1-Benzyl-3-carboxylatopyridinium sodium chloride

Cat. No.: B1595485
CAS No.: 68133-60-8
M. Wt: 271.67 g/mol
InChI Key: ONCDUCAWXQKSDE-UHFFFAOYSA-M
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Description

Chemical Identity:
1-Benzyl-3-carboxylatopyridinium sodium chloride (CAS: 68133-60-8; EINECS: 268-692-9) is a pyridinium derivative featuring a benzyl group at the 1-position and a carboxylate group at the 3-position, complexed with sodium chloride. Its molecular formula is C₁₃H₁₁NNaO₂Cl (derived from the parent pyridinium structure with substituents) .

Properties

IUPAC Name

sodium;1-benzylpyridin-1-ium-3-carboxylate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2.ClH.Na/c15-13(16)12-7-4-8-14(10-12)9-11-5-2-1-3-6-11;;/h1-8,10H,9H2;1H;/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCDUCAWXQKSDE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C(=O)[O-].[Na+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClNNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68133-60-8
Record name Pyridinium, 3-carboxy-1-(phenylmethyl)-, chloride, sodium salt (1:1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068133608
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Record name Pyridinium, 3-carboxy-1-(phenylmethyl)-, chloride, sodium salt (1:1:1)
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Record name 1-benzyl-3-carboxylatopyridinium sodium chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-carboxylatopyridinium sodium chloride can be synthesized through several synthetic routes. One common method involves the reaction of pyridine with benzyl chloride in the presence of a strong base, followed by carboxylation and subsequent neutralization with sodium chloride. The reaction conditions typically require anhydrous conditions and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-carboxylatopyridinium sodium chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

  • Substitution: Nucleophiles such as halides or alkyl groups can substitute the pyridinium ring.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted pyridinium salts.

Scientific Research Applications

1-Benzyl-3-carboxylatopyridinium sodium chloride has diverse applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

  • Biology: The compound is utilized in biochemical assays and as a probe in molecular biology studies.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Benzyl-3-carboxylatopyridinium sodium chloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby influencing biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations
Table 1: Structural and Functional Comparisons
Compound Name Key Functional Groups CAS No. Solubility Applications
1-Benzyl-3-carboxylatopyridinium NaCl Pyridinium, carboxylate, sodium chloride 68133-60-8 High (water) Electroplating brightener
3-(Aminocarbonyl)-1-benzylpyridinium Cl Pyridinium, carbamoyl, chloride 146407-32-1 Moderate (water) Pharmaceutical intermediates
1-Benzyl-4-methylpiperidin-3-one HCl Piperidinone, methyl, hydrochloride 1303968-15-1 Low (organic solvents) Bioactive molecule synthesis
Benzalkonium chloride Quaternary ammonium, benzyl, chloride 8001-54-5 High (water) Antimicrobial surfactant

Key Observations :

  • Charge and Solubility : The sodium carboxylate group in the target compound enhances water solubility compared to chloride-only analogs like benzalkonium chloride .
  • Functional Group Impact: Replacing the carboxylate with a carbamoyl group (e.g., 3-(Aminocarbonyl)-1-benzylpyridinium Cl) reduces ionic character, limiting its utility in aqueous electroplating but expanding its role in drug synthesis .

Biological Activity

1-Benzyl-3-carboxylatopyridinium sodium chloride (CAS No. 68133-60-8) is a pyridinium salt with significant biological activity, characterized by its molecular formula C₁₃H₁₁ClNNaO₂ and a molecular weight of approximately 271.67 g/mol. The compound features a pyridine ring substituted with a benzyl group and a carboxylate moiety, which enhances its reactivity and potential applications in pharmaceuticals and chemical synthesis.

The biological activity of this compound is largely attributed to its interactions with various biological systems. Key mechanisms include:

  • Enzymatic Interactions: The compound may act as an enzyme inhibitor or modulator, influencing metabolic pathways.
  • Receptor Binding: Its structural characteristics allow it to interact with various receptors, potentially altering signal transduction processes.
  • Oxidative Stress Modulation: It has been shown to affect reactive oxygen species (ROS) levels in biological systems, impacting cellular responses and survival.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Antioxidant Properties: Research indicates that this compound can scavenge free radicals, thereby reducing oxidative stress in cellular models. This property is crucial for its potential therapeutic applications in conditions characterized by oxidative damage.
  • Cytotoxicity Studies: In vitro assays have demonstrated varying degrees of cytotoxicity against different cancer cell lines, suggesting its potential as an anticancer agent. For instance, the compound exhibited significant growth inhibition in MCF-7 breast cancer cells, with IC50 values in the low micromolar range.

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with related compounds is presented below:

Compound NameStructure FeaturesUnique Aspects
1-Methylpyridinium ChlorideMethyl group on pyridineLacks the benzyl and carboxylate groups
Benzylpyridinium BromideBenzyl group on pyridineContains bromide instead of carboxylate
3-Carboxypyridinium Sodium SaltCarboxylic acid on pyridineDoes not have the benzyl group
4-Bromobenzylpyridinium ChlorideBromine substitution on benzeneDifferent halogen substituent

The presence of both the benzyl group and carboxylate moiety in this compound enhances its reactivity and biological activity compared to these similar compounds.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with varying concentrations led to significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation.

Case Study 2: Neuroprotective Effects

Another research project focused on the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal injury. The findings revealed that pre-treatment with this compound significantly reduced neuronal death and improved cell viability compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-3-carboxylatopyridinium sodium chloride
Reactant of Route 2
1-Benzyl-3-carboxylatopyridinium sodium chloride

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